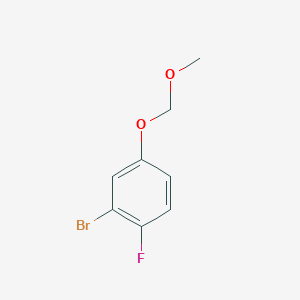

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene

Description

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxymethoxy groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Properties

IUPAC Name |

2-bromo-1-fluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDAOWGZTMCJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-bromo-1-fluorobenzene.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles or electrophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Electrophilic Substitution: Electrophiles like bromine (Br2) or iodine (I2) can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-1-fluoro-4-(methoxymethoxy)benzene .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic aromatic substitution makes it applicable in creating diverse functionalized products.

Pharmaceutical Development

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene is investigated for its potential as a building block in drug discovery. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Material Science

The compound is utilized in developing specialty chemicals and advanced materials, particularly those requiring specific electronic or optical properties due to its unique substituents.

The biological properties of this compound have been explored through various studies:

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of several halogenated benzene derivatives, including this compound. The results indicated significant inhibitory activity against a range of bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction, marked by increased levels of cleaved caspase-3 and PARP, indicating its potential role in cancer therapeutics.

Case Study 3: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific metabolic enzymes revealed that it acts as a competitive inhibitor. This interaction alters metabolic flux within treated cells, highlighting its potential utility in metabolic engineering applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-fluoro-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene: Positional isomer with different substitution pattern.

4-Bromo-2-fluoro-1-methoxymethoxy-benzene: Another positional isomer with different substitution pattern.

Uniqueness

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can significantly influence its chemical reactivity and interactions compared to its similar compounds .

Biological Activity

2-Bromo-1-fluoro-4-(methoxymethoxy)benzene, a compound of significant interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHBrF O

- Molecular Weight : 231.05 g/mol

- IUPAC Name : 2-bromo-4-fluoro-1-(methoxymethoxy)benzene

This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a methoxymethoxy functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

Inhibition of KRas G12C

Recent studies have highlighted the compound's potential as an inhibitor of the KRas G12C mutation, a common oncogenic driver in various cancers. The inhibition of this mutation can disrupt downstream signaling pathways that promote tumor growth and survival. For instance, compounds structurally similar to this compound have been shown to irreversibly inhibit KRas G12C activity in vitro, suggesting similar potential for this compound .

Toxicological Profile

The toxicological data for this compound indicate that it exhibits harmful effects if ingested or if it comes into contact with skin. According to safety data sheets, the compound is classified as harmful upon oral ingestion and dermal contact . This necessitates careful handling in laboratory settings.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of halogen substituents was found to enhance the anticancer properties .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of similar compounds. The results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Comparative Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.